molecular formula C23H44N2O4S B6342626 Boc-N-methyl-L-methionine dicyclohexyl ammonium salt CAS No. 91292-59-0

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt

Cat. No.: B6342626
CAS No.: 91292-59-0
M. Wt: 444.7 g/mol
InChI Key: OVUNTIAFAXTNIX-WDBKTSHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Boc-N-methyl-L-methionine dicyclohexyl ammonium salt involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.

    Medicine: In the development of pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-N-methyl-L-methionine dicyclohexyl ammonium salt involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc protecting group helps to stabilize the compound during synthesis and can be removed under specific conditions to reveal the active amine group . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Boc-N-methyl-L-methionine dicyclohexyl ammonium salt is unique due to its stability and ease of use in peptide synthesis. Similar compounds include:

These compounds share similar uses in peptide synthesis and biochemical research but differ in their specific chemical properties and applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)/t;8-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNTIAFAXTNIX-WDBKTSHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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